molecular formula C16H12N4O3S2 B10873732 3-[({[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10873732
M. Wt: 372.4 g/mol
InChI Key: ZNECXFWQHCBOMN-UHFFFAOYSA-N
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Description

3-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound featuring a pyridyl-thiadiazole moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multiple steps, starting with the formation of the pyridyl-thiadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The pyridyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

3-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The pyridyl-thiadiazole moiety can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(2’-Pyridyl)benzoic acid: Similar in structure but lacks the thiadiazole moiety.

    5-(4-Pyridyl)-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole moiety but lacks the benzoic acid derivative.

Uniqueness

3-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is unique due to the combination of the pyridyl-thiadiazole moiety with a benzoic acid derivative, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

3-[[2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N4O3S2/c21-13(18-12-3-1-2-11(8-12)15(22)23)9-24-16-20-19-14(25-16)10-4-6-17-7-5-10/h1-8H,9H2,(H,18,21)(H,22,23)

InChI Key

ZNECXFWQHCBOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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